molecular formula C20H22ClN3O3S B2904656 N-(2-chloro-4-methylphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide CAS No. 1252926-19-4

N-(2-chloro-4-methylphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

Cat. No.: B2904656
CAS No.: 1252926-19-4
M. Wt: 419.92
InChI Key: KSGRUBSWJHRTKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"N-(2-chloro-4-methylphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide" is a structurally complex acetamide derivative featuring a thieno[3,2-d]pyrimidine core with a 3-methylbutyl substituent and a 2,4-dioxo moiety. Its acetamide side chain is linked to a 2-chloro-4-methylphenyl group, which may influence its physicochemical and biological properties.

Properties

CAS No.

1252926-19-4

Molecular Formula

C20H22ClN3O3S

Molecular Weight

419.92

IUPAC Name

N-(2-chloro-4-methylphenyl)-2-[3-(3-methylbutyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C20H22ClN3O3S/c1-12(2)6-8-23-19(26)18-16(7-9-28-18)24(20(23)27)11-17(25)22-15-5-4-13(3)10-14(15)21/h4-5,7,9-10,12H,6,8,11H2,1-3H3,(H,22,25)

InChI Key

KSGRUBSWJHRTKS-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CCC(C)C)SC=C3)Cl

solubility

not available

Origin of Product

United States

Comparison with Similar Compounds

Core Heterocyclic Modifications

  • Thienopyrimidine vs. Benzothienotriazolopyrimidine: The target compound’s thieno[3,2-d]pyrimidine core differs from benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives (e.g., compound 10a in ), which incorporate a triazole ring fused to the pyrimidine system. This triazole addition enhances molecular rigidity and may improve binding affinity to biological targets .
  • Dioxo vs. Sulfanyl Substituents: The 2,4-dioxo group in the target compound contrasts with sulfanyl-substituted analogs like "2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide" ().

Acetamide Side Chain Variations

  • Substituents on the Phenyl Ring :
    The 2-chloro-4-methylphenyl group in the target compound differs from the 2,3-dichlorophenyl group in "2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide" (). Chlorine atoms are electron-withdrawing, which may enhance metabolic stability, while methyl groups improve lipophilicity .
  • Linker Modifications: Compounds like "2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide" () replace the thienopyrimidine core with a pyrimidine-sulfanyl linker, reducing steric hindrance and altering pharmacokinetic profiles .

Pharmacological Implications

  • Antimicrobial Activity: Azetidinone-acetamide hybrids () exhibit antibacterial and antifungal properties, suggesting that the target compound’s thienopyrimidine core and chloro substituent may confer similar activity .
  • Kinase Inhibition: MEK inhibitors like "N-{3-[3-cyclopropyl-5-(2-fluoro-4-iodo-phenylamino)-6,8-dimethyl-2,4,7-trioxo-3,4,6,7-tetrahydro-2H-pyrido[4,3-d]pyrimidin-1-yl]phenyl}acetamide" () highlight the role of pyrimidine dioxo systems in kinase binding. The target compound’s 2,4-dioxo group may mimic this interaction .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents (R) Melting Point (°C) Key Functional Groups
Target Compound Thieno[3,2-d]pyrimidine 3-Methylbutyl, 2-Cl-4-MePh Not reported 2,4-Dioxo, Acetamide
2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-MePh)acetamide Thieno[3,2-d]pyrimidine 4-ClPh, 4-MePh Not reported Sulfanyl, Acetamide
2-[(4-Me-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-Cl₂Ph)acetamide Dihydropyrimidine 2,3-Cl₂Ph 230 Thioether, Acetamide
N-Phenyl-2-(benzothienotriazolopyrimidin-3-ylsulfanyl)acetamide Benzothienotriazolopyrimidine Phenyl Not reported Triazole, Sulfanyl, Acetamide

Q & A

Q. How can researchers confirm the structural integrity of this compound during synthesis?

Methodological Answer:

  • Use 1H NMR spectroscopy to verify proton environments. For example, the thieno[3,2-d]pyrimidine core typically shows signals at δ 12.50 ppm (NH-3) and δ 10.10 ppm (NHCO) in DMSO-d6 .
  • High-resolution mass spectrometry (HRMS) is critical to confirm molecular weight. For structurally similar compounds, observed [M+H]+ values align with theoretical calculations (e.g., 344.21 in ) .
  • Elemental analysis validates purity by comparing experimental vs. theoretical C, N, and S percentages (e.g., C: 45.29% observed vs. 45.36% calculated) .

Q. What are the key considerations for optimizing the synthesis of this compound?

Methodological Answer:

  • Temperature control : Maintain inert atmospheres (N₂/Ar) during cyclization steps to prevent oxidation of the thienopyrimidine core .
  • Solvent selection : Use polar aprotic solvents (e.g., DMF) for nucleophilic substitution reactions to enhance reaction rates .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane to isolate the product from by-products like unreacted acetamide intermediates .

Advanced Research Questions

Q. How can molecular docking studies predict the biological target interactions of this compound?

Methodological Answer:

  • Target selection : Prioritize enzymes like dihydrofolate reductase (DHFR) or kinases, as thienopyrimidine derivatives are known inhibitors .
  • Software tools : Use AutoDock Vina or Schrödinger Suite to simulate binding affinities. Adjust parameters for flexible ligand docking to account for the compound’s conformational variability .
  • Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays (e.g., IC₅₀ < 10 µM suggests high potency) .

Q. What experimental designs are suitable for assessing its biological activity profile?

Methodological Answer:

  • In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM. Include positive controls like doxorubicin .
  • Enzyme inhibition : Test against DHFR or tyrosine kinases using spectrophotometric assays (e.g., NADPH consumption for DHFR activity) .
  • Data interpretation : Calculate selectivity indices (SI) by comparing activity against target vs. non-target cells to assess therapeutic potential .

Q. How can researchers resolve contradictions in solubility data reported for this compound?

Methodological Answer:

  • Experimental validation : Use shake-flask method with HPLC quantification in buffers (pH 1.2–7.4) to measure solubility .
  • Computational models : Apply Abraham solvation parameters or COSMO-RS to predict solubility in solvents like DMSO or ethanol .
  • Crystallography : Analyze crystal packing (e.g., hydrogen-bonding networks from X-ray data) to explain low aqueous solubility .

Specialized Methodological Challenges

Q. How can X-ray crystallography elucidate the 3D structure of this compound?

Methodological Answer:

  • Crystal growth : Use slow evaporation in solvent mixtures (e.g., chloroform/methanol) to obtain diffraction-quality crystals .
  • Data collection : Perform ω-scans on a Bruker APEX-II diffractometer (Mo Kα radiation, λ = 0.71073 Å) .
  • Refinement : Apply SHELXL-2018 for structure solution, with R-factor convergence < 0.05 .

Q. What strategies improve the stability of this compound under physiological conditions?

Methodological Answer:

  • pH stability studies : Incubate in PBS (pH 7.4) at 37°C for 24h, monitor degradation via HPLC .
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance metabolic stability .

Q. How can structure-activity relationship (SAR) studies guide derivative synthesis?

Methodological Answer:

  • Core modifications : Replace the 3-methylbutyl group with cyclopropyl to test steric effects on target binding .
  • Substituent screening : Synthesize derivatives with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups on the phenyl ring to assess potency trends .
  • Data correlation : Use multivariate analysis to link logP values with cytotoxic activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.